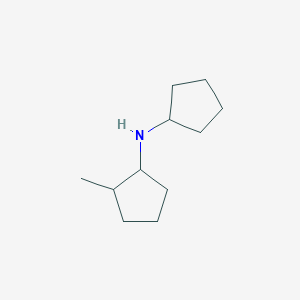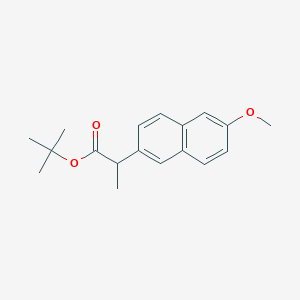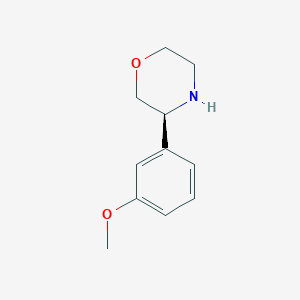
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C12H15ClOSi and a molecular weight of 238.79 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 3-chloro-5-methoxyphenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include desilylated phenylacetylenes, ketones, aldehydes, and reduced hydrocarbons .
Wissenschaftliche Forschungsanwendungen
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl moiety allows for the formation of new carbon-carbon bonds, while the trimethylsilyl group can be selectively removed to reveal a terminal alkyne. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((4-Methoxyphenyl)ethynyl)trimethylsilane
- ((3-Bromo-5-methoxyphenyl)ethynyl)trimethylsilane
- ((3-Chloro-4-methoxyphenyl)ethynyl)trimethylsilane
Uniqueness
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s unique structure allows for selective functionalization and the formation of complex molecules .
Eigenschaften
Molekularformel |
C12H15ClOSi |
|---|---|
Molekulargewicht |
238.78 g/mol |
IUPAC-Name |
2-(3-chloro-5-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClOSi/c1-14-12-8-10(7-11(13)9-12)5-6-15(2,3)4/h7-9H,1-4H3 |
InChI-Schlüssel |
WQVOXLLDAJPSEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C#C[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
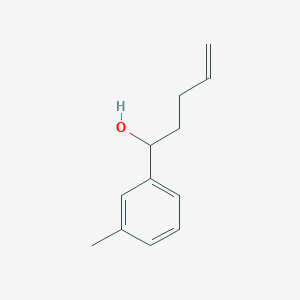
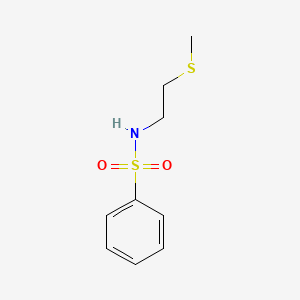

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
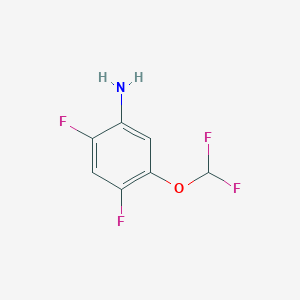
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)
